N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide
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Overview
Description
N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide is a synthetic organic compound that features a benzodioxin ring system with a chloro substituent and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Chloro Group: Chlorination of the benzodioxin ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Prop-2-enamide Group: The final step involves the reaction of the chlorinated benzodioxin with acryloyl chloride in the presence of a base like triethylamine to form the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enamide group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be performed using reducing agents such as lithium aluminum hydride, targeting the carbonyl group in the prop-2-enamide moiety.
Substitution: The chloro group on the benzodioxin ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly for its potential antibacterial and antifungal properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific optical or electronic properties.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further experimental validation .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
- N-[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]-1-methylcyclopropane-1-sulfonamide
Uniqueness
N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide is unique due to its combination of a benzodioxin ring with a prop-2-enamide group, which imparts distinct chemical and biological properties. This structural uniqueness can lead to different reactivity and interaction profiles compared to other similar compounds.
Properties
IUPAC Name |
N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-2-11(15)14-7-8-5-9(13)12-10(6-8)16-3-4-17-12/h2,5-6H,1,3-4,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAQSFPMERDLAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC2=C(C(=C1)Cl)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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